molecular formula C11H16N2O B13268346 N-(furan-2-ylmethyl)cyclopentanecarboximidamide

N-(furan-2-ylmethyl)cyclopentanecarboximidamide

Cat. No.: B13268346
M. Wt: 192.26 g/mol
InChI Key: OXTQDUFGYFPEBW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)cyclopentanecarboximidamide is an organic compound characterized by the presence of a furan ring and a cyclopentanecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of furan-2-carboxaldehyde with cyclopentanecarboximidamide. The reaction is carried out under mild conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and yield . This method allows for the rapid and efficient production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)cyclopentanecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The furan ring and imidamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • Furan carboxanilides

Uniqueness

N-(furan-2-ylmethyl)cyclopentanecarboximidamide is unique due to its combination of a furan ring and a cyclopentanecarboximidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)cyclopentanecarboximidamide

InChI

InChI=1S/C11H16N2O/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13)

InChI Key

OXTQDUFGYFPEBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=NCC2=CC=CO2)N

Origin of Product

United States

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